Ethyl 5-methylthiophene-2-glyoxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

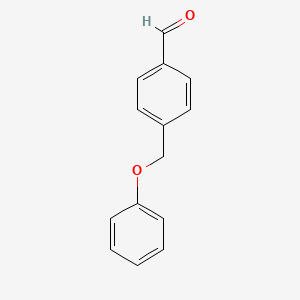

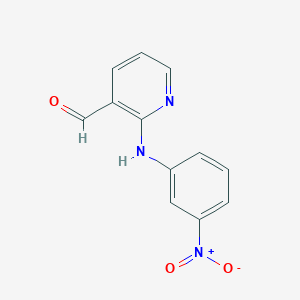

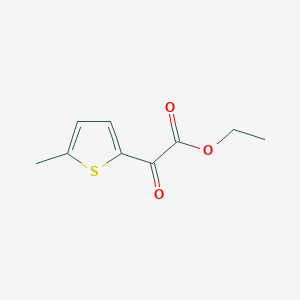

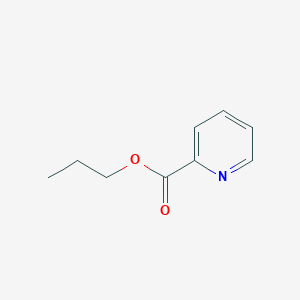

Ethyl 5-methylthiophene-2-glyoxylate is a chemical compound with the CAS number 50845-87-9 . It has a linear formula of C9H10O3S and a molecular weight of 198.24 g/mol.

Molecular Structure Analysis

The IUPAC name for Ethyl 5-methylthiophene-2-glyoxylate is ethyl (5-methyl-2-thienyl)(oxo)acetate . The InChI code is 1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 5-methylthiophene-2-glyoxylate is a yellow oil .Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

Ethyl 5-methylthiophene-2-glyoxylate: is a valuable compound in the development of organic semiconductors . Thiophene derivatives are known for their role in advancing organic semiconductor technology due to their stable π-conjugated systems which are essential for efficient charge transport . These materials are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The molecular structure of Ethyl 5-methylthiophene-2-glyoxylate allows it to form protective layers on metals, thereby preventing corrosion. This application is crucial in extending the life of metal structures and components in harsh environments .

Medicinal Chemistry

Thiophene-based molecules exhibit a wide range of pharmacological properties. Ethyl 5-methylthiophene-2-glyoxylate can be used as a precursor for synthesizing compounds with anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties. Its versatility in drug design makes it a significant molecule in the search for new therapeutic agents .

Synthesis of Biologically Active Compounds

The compound is involved in the synthesis of biologically active compounds through various reactions, such as the Gewald reaction and the Paal–Knorr synthesis . These reactions are used to create aminothiophene derivatives and other thiophene-based molecules with potential biological activity .

Material Science

Ethyl 5-methylthiophene-2-glyoxylate is also important in material science. It can be used to create polymers and copolymers that have applications in creating new materials with desirable thermal and mechanical properties. These materials can be used in a variety of industries, from automotive to aerospace .

Urease Inhibition

Research has shown that certain thiophene derivatives exhibit excellent urease inhibition activity, which is crucial in the treatment of diseases caused by urease-producing bacteria. While Ethyl 5-methylthiophene-2-glyoxylate itself may not be a urease inhibitor, it can be a starting material for synthesizing such inhibitors .

Wirkmechanismus

Target of Action

Ethyl 5-methylthiophene-2-glyoxylate is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects and are of interest to medicinal chemists . .

Biochemical Pathways

Thiophene derivatives have been found to play a vital role in various biochemical pathways . They are utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, they have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .

Eigenschaften

IUPAC Name |

ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNAPDCQSLHSDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543169 |

Source

|

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylthiophene-2-glyoxylate | |

CAS RN |

50845-87-9 |

Source

|

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)

![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)